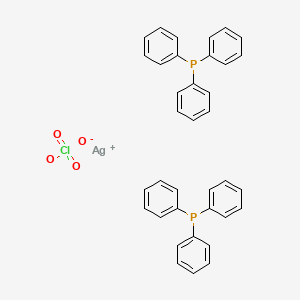![molecular formula C10H13NO3 B12554903 Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester CAS No. 180999-20-6](/img/structure/B12554903.png)
Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide carbamique, [(1S)-2-hydroxy-1-phényléthyl]-, ester méthylique est un composé chimique de formule moléculaire C10H13NO3. Il s'agit d'un dérivé ester de l'acide carbamique, connu pour ses applications dans divers domaines tels que la chimie, la biologie et la médecine. Le composé est caractérisé par la présence d'un groupe phényléthyle lié à la partie acide carbamique, ce qui confère des propriétés uniques à la molécule.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide carbamique, [(1S)-2-hydroxy-1-phényléthyl]-, ester méthylique implique généralement la réaction de la (1S)-2-hydroxy-1-phényléthylamine avec le chloroformiate de méthyle. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions réactionnelles incluent généralement une plage de température de 0 à 5 °C pour assurer la stabilité des réactifs et des produits.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation sont courantes dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
L'acide carbamique, [(1S)-2-hydroxy-1-phényléthyl]-, ester méthylique subit diverses réactions chimiques, notamment :
Hydrolyse : Le groupe ester peut être hydrolysé en conditions acides ou basiques pour donner l'acide carbamique correspondant et le méthanol.
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde, selon l'agent oxydant utilisé.
Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Hydrolyse : L'hydrolyse acide utilise généralement l'acide chlorhydrique, tandis que l'hydrolyse basique utilise l'hydroxyde de sodium.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Substitution : Des réactifs tels que l'acide nitrique pour la nitration et le brome pour la bromation sont couramment utilisés.
Principaux produits formés
Hydrolyse : Acide carbamique et méthanol.
Oxydation : Cétone ou aldéhyde correspondant.
Substitution : Dérivés nitrés ou halogénés du groupe phényle.
Applications de la recherche scientifique
L'acide carbamique, [(1S)-2-hydroxy-1-phényléthyl]-, ester méthylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et comme substrat dans les tests biochimiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, y compris son rôle de promédicament pour l'administration d'ingrédients pharmaceutiques actifs.
Industrie : Utilisé dans la production de polymères, de revêtements et d'autres matériaux en raison de sa réactivité et de sa stabilité.
Mécanisme d'action
Le mécanisme d'action de l'acide carbamique, [(1S)-2-hydroxy-1-phényléthyl]-, ester méthylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes, selon sa structure et les groupes fonctionnels présents. Le groupe phényléthyle peut interagir avec des poches hydrophobes dans les protéines, tandis que le groupe ester peut subir une hydrolyse pour libérer des métabolites actifs. Ces interactions peuvent moduler diverses voies biochimiques et processus cellulaires.
Applications De Recherche Scientifique
Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The phenylethyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
L'acide carbamique, [(1S)-2-hydroxy-1-phényléthyl]-, ester méthylique peut être comparé à d'autres composés similaires tels que :
Acide carbamique, N-[(1S)-2-hydroxy-2-méthyl-1-phénylpropyl]-, ester tert-butylique : Ce composé a une structure similaire mais avec un substituant différent sur le groupe phényle, ce qui entraîne des variations de réactivité et d'applications.
Carbaminate de méthyle : Un ester plus simple de l'acide carbamique, utilisé comme pesticide et dans la synthèse organique.
Carbaminate d'éthyle : Connu pour son utilisation dans la production de produits pharmaceutiques et comme réactif dans les réactions chimiques.
Le caractère unique de l'acide carbamique, [(1S)-2-hydroxy-1-phényléthyl]-, ester méthylique réside dans ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Numéro CAS |
180999-20-6 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)11-9(7-12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)/t9-/m1/s1 |
Clé InChI |
RDPMXDMEHUKNIQ-SECBINFHSA-N |
SMILES isomérique |
COC(=O)N[C@H](CO)C1=CC=CC=C1 |
SMILES canonique |
COC(=O)NC(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


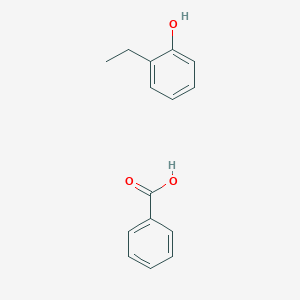
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)

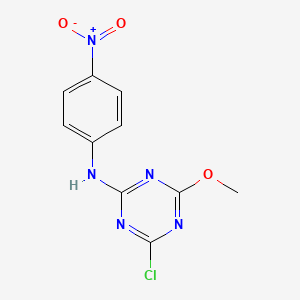

![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


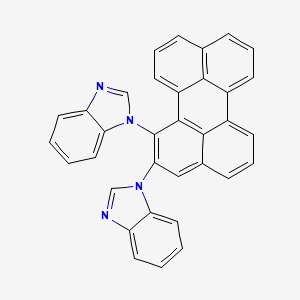
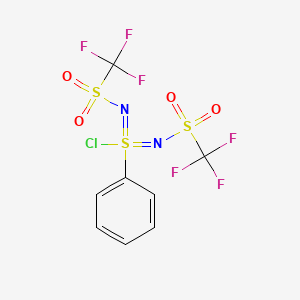
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

